molecular formula C12H15NO3 B183096 N-(2,6-Dimethyl-phenyl)-succinamic acid CAS No. 24245-01-0

N-(2,6-Dimethyl-phenyl)-succinamic acid

Cat. No.: B183096
CAS No.: 24245-01-0
M. Wt: 221.25 g/mol
InChI Key: ANORGLROOXVGGO-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyl-phenyl)-succinamic acid is an organic compound characterized by the presence of a succinamic acid moiety attached to a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethyl-phenyl)-succinamic acid typically involves the reaction of 2,6-dimethylaniline with succinic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethyl-phenyl)-succinamic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,6-Dimethyl-phenyl)-succinamic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,6-Dimethyl-phenyl)-succinamic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)acetamide: Similar in structure but with an acetamide group instead of a succinamic acid moiety.

    N-(2,6-Dimethylphenyl)chloroacetamide: Contains a chloroacetamide group, leading to different chemical properties and reactivity.

Uniqueness

N-(2,6-Dimethyl-phenyl)-succinamic acid is unique due to the presence of the succinamic acid moiety, which imparts distinct chemical properties and potential applications compared to its analogs. The combination of the 2,6-dimethylphenyl group with the succinamic acid moiety makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-(2,6-dimethylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANORGLROOXVGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320459
Record name N-(2,6-Dimethyl-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24245-01-0
Record name 24245-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-Dimethyl-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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